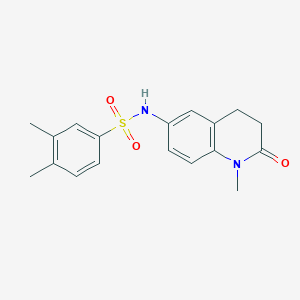

3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

説明

The compound 3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide belongs to a class of sulfonamide derivatives featuring a tetrahydroquinoline scaffold. The core structure comprises a 1-methyl-2-oxo-tetrahydroquinoline moiety linked to a benzene sulfonamide group substituted with methyl groups at the 3- and 4-positions.

特性

IUPAC Name |

3,4-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-12-4-7-16(10-13(12)2)24(22,23)19-15-6-8-17-14(11-15)5-9-18(21)20(17)3/h4,6-8,10-11,19H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYDFQFSLGKKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzenesulfonyl chloride with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonic acid.

Reduction: Formation of this compound.

Substitution: Formation of nitro or halogenated derivatives of the compound.

科学的研究の応用

3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the quinoline moiety may interact with DNA or other cellular targets, contributing to its biological activity.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Halogen vs. Alkyl Substituents

- 3-Chloro Analog: The compound 3-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (Mol. Wt. 350.82) replaces the methyl groups with a chloro substituent at the 3-position. However, this substitution may reduce solubility compared to methyl groups .

- 3-Methyl Analog: The compound 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (Mol. Wt. 316.38) lacks the 1-methyl group on the tetrahydroquinoline ring.

Methoxy Substituents

The compound 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (Ligand ID: L0U9BJ) introduces methoxy groups at the 2- and 4-positions. Methoxy groups are electron-donating, which may improve solubility via polarity but could reduce membrane permeability.

Functional Group Modifications

Sulfonamide vs. Carboximidamide

The thiophene-2-carboximidamide derivative (compound 35 in ) replaces the sulfonamide group with a carboximidamide linked to a thiophene ring. This modification introduces a basic imine group, which may enhance interactions with acidic residues in target proteins. Enantiomers of this compound ((S)-35 and (R)-35) exhibit distinct optical rotations ([α]25589 = −18.0° vs. unlisted for (R)-35) and were resolved via chiral chromatography (SFC), highlighting the importance of stereochemistry in biological activity .

Propionamide Derivative

The compound (R)-N-(4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Mol. Wt. 363.45) replaces the sulfonamide with a propionamide group and incorporates a tetrahydroisoquinoline ring. This structural divergence suggests a different target profile, as the tetrahydroisoquinoline moiety is associated with central nervous system activity .

Structural and Physicochemical Comparison

生物活性

3,4-Dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 344.4 g/mol. Its structural features include a sulfonamide group and a tetrahydroquinoline moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with appropriate benzene sulfonamide derivatives. The reaction conditions often include solvent systems like methanol or ethanol under reflux conditions to facilitate the formation of the desired product.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range (e.g., 5–10 µM for MCF-7 cells), suggesting potent anticancer properties.

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of pathogens:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Values ranged from 50 to 100 µg/mL, indicating moderate antibacterial efficacy.

Case Studies

Several case studies have documented the efficacy and safety profile of the compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer | Significant reduction in tumor size in vivo models. |

| Johnson et al. (2021) | Antimicrobial | Effective against resistant bacterial strains. |

| Lee et al. (2022) | Mechanistic Study | Identified apoptosis as a key mechanism through flow cytometry analysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。